2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
Description
This compound belongs to the class of spirocyclic diazaspiro derivatives functionalized with sulfanyl and acetamide groups. Its structure comprises a 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a 4-methylphenyl group at position 3 and a sulfanyl-linked N-phenylacetamide moiety at position 2.
Properties
IUPAC Name |
2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-16-9-11-17(12-10-16)20-21(25-22(24-20)13-5-6-14-22)27-15-19(26)23-18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNCKBFQGXRIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a spirocyclic structure and a sulfanyl group. The unique configuration contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic core allows for binding with various proteins, potentially leading to inhibition or modulation of their functions. This interaction can result in diverse biological effects, including:
- Antiproliferative Activity: Similar compounds have shown the ability to inhibit cancer cell growth by inducing apoptosis or cell cycle arrest.
- Antimicrobial Properties: The presence of sulfur in the structure may enhance its activity against bacterial and fungal pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Antimicrobial | Activity against various pathogens | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Studies and Research Findings
-
Anticancer Activity:
A study highlighted that derivatives similar to this compound exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism involved the induction of reactive oxygen species (ROS) leading to apoptosis in sensitive cells . -
Antimicrobial Effects:
Research indicated that compounds with similar structural motifs demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfanyl group was identified as a key contributor to this activity, enhancing the compound's ability to penetrate microbial membranes . -
Enzyme Interaction:
Investigations into the enzyme inhibition potential revealed that this compound could inhibit acetylcholinesterase (AChE) activity, suggesting possible applications in treating neurological disorders where AChE modulation is beneficial .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and structurally related analogs:
*Molecular weight inferred from analogs in .
Substituent Effects on Physicochemical Properties
- Methoxy groups, as in the 4-methoxyphenyl analog, increase polarity and solubility but may reduce metabolic stability due to demethylation pathways .
- Halogenation (e.g., Bromine): Bromine substitution introduces both steric bulk and halogen-bonding capabilities, which can enhance target affinity in protein-binding pockets but may also increase molecular weight and toxicity risks .
Spiro Ring Size and Conformational Flexibility
The target compound’s 1,4-diazaspiro[4.4]nona-1,3-diene core provides a compact, rigid scaffold compared to larger spiro systems like 1,4-diazaspiro[5.5]undecane (compound 8e).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
